Methyl Cyclopenta-1,3-diene-1-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61741-07-9 |
|---|---|
Molecular Formula |
C7H8O2 |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
methyl cyclopenta-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C7H8O2/c1-9-7(8)6-4-2-3-5-6/h2-4H,5H2,1H3 |
InChI Key |
GTJTUNZBYODVSY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl Cyclopenta 1,3 Diene 1 Carboxylate and Its Functionalized Analogues
Controlled Synthesis of the Core Methyl Cyclopenta-1,3-diene-1-carboxylate Structure
The synthesis of this compound can be approached from two primary directions: the construction and subsequent functionalization of a five-membered ring starting from acyclic or saturated cyclic precursors, or the direct derivatization of the parent cyclopentadiene (B3395910) scaffold.
Preparative Strategies from Cyclopentanone (B42830) Derivatives
A logical approach to the target diene begins with a functionalized and saturated cyclopentane (B165970) core, such as a cyclopentanone derivative. This strategy involves the sequential introduction of unsaturation. A representative pathway could commence with methyl 2-oxocyclopentanecarboxylate. This precursor can be subjected to a series of reactions to introduce the two double bonds in conjugation with the ester.
A plausible reaction sequence is outlined below:
Keto-Enol Tautomerism/Enolate Formation: The α-keto ester exists in equilibrium with its enol form. Treatment with a base generates the corresponding enolate.
Introduction of the First Double Bond: The enolate can be trapped to form a stable enol ether or converted to an enol triflate. Alternatively, a two-step bromination-dehydrobromination sequence can be employed to yield methyl cyclopent-1-ene-1-carboxylate.
Introduction of the Second Double Bond: Creating the second double bond to form the conjugated diene system is more challenging. One potential route is through allylic bromination of the cyclopentene (B43876) intermediate with a reagent like N-bromosuccinimide (NBS), followed by a second dehydrobromination step. Another approach involves catalytic dehydrogenation. For instance, modified zeolite catalysts have been shown to facilitate the oxidative dehydrogenation of methylcyclopentane (B18539) to methylcyclopentadiene, a transformation that could be adapted for the carboxylated analogue akj.az.
| Step | Reaction Type | Key Reagents | Intermediate/Product |
| 1 | Dieckmann Condensation | Sodium methoxide, Dimethyl adipate | Methyl 2-oxocyclopentanecarboxylate |
| 2 | Bromination/Dehydrobromination | Br₂, Base (e.g., Li₂CO₃) | Methyl cyclopent-1-ene-1-carboxylate nih.gov |
| 3 | Allylic Bromination/Dehydrobromination | NBS, Base (e.g., DBU) | This compound |
Derivatization from Simpler Cyclopentadiene Scaffolds
Direct functionalization of the parent cyclopentadiene molecule offers a more convergent route. Due to the acidity of its methylene (B1212753) protons (pKa ≈ 16), cyclopentadiene can be readily deprotonated by a suitable base to form the aromatic cyclopentadienyl (B1206354) anion. This nucleophilic anion can then react with various electrophiles.
Direct Carboxylation: The cyclopentadienyl anion, typically generated as the sodium (NaCp) or potassium (KCp) salt, can react directly with carbon dioxide followed by an acidic workup and esterification to yield the desired product. nih.gov However, controlling the regioselectivity can be challenging. A more direct ester formation involves reacting the cyclopentadienyl anion with an electrophilic methylating agent for the carboxyl group, such as methyl chloroformate.
Formylation followed by Oxidation: The Vilsmeier-Haack reaction provides a classic method for the formylation of electron-rich aromatic systems and can be applied to cyclopentadienyl anion derivatives. wikipedia.orgchem-station.com The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF). ijpcbs.comorganic-chemistry.org The resulting cyclopenta-1,3-diene-1-carbaldehyde can then be oxidized to the corresponding carboxylic acid (e.g., using a Tollens' reagent or Jones oxidation) and subsequently esterified to afford this compound. This two-step approach often provides better control and higher yields than direct carboxylation.
| Method | Key Reagents | Intermediate | Key Features |
| Direct Carboxylation | 1. NaH or KH 2. Methyl Chloroformate | Cyclopentadienyl anion | Convergent, one-pot potential |
| Vilsmeier-Haack Formylation | 1. POCl₃, DMF 2. Oxidation (e.g., Ag₂O) 3. Esterification (MeOH, H⁺) | Cyclopenta-1,3-diene-1-carbaldehyde | Mild conditions, good for electron-rich systems wikipedia.orgnih.gov |
Asymmetric Synthesis of Chiral Cyclopentadiene-1-carboxylate Derivatives
While the parent this compound is achiral, the synthesis of its chiral functionalized analogues is of significant interest for applications in asymmetric catalysis and the synthesis of enantiopure natural products. Chirality can be introduced by installing stereocenters on the cyclopentadiene ring.
Diastereoselective Approaches Utilizing Chiral Auxiliaries
A well-established strategy for asymmetric synthesis involves the temporary attachment of a chiral auxiliary to a prochiral substrate. youtube.com The auxiliary directs subsequent transformations in a diastereoselective manner. Once the desired stereochemistry is established, the auxiliary can be cleaved and recycled.
For the synthesis of chiral cyclopentadiene derivatives, one could envision a strategy starting with a prochiral cyclopentenone.
Attachment of Auxiliary: The cyclopentenone is functionalized with a chiral auxiliary, such as an Evans oxazolidinone, to form a chiral enamine or imide. rsc.org
Diastereoselective Reaction: The chiral auxiliary then sterically directs the approach of reagents. For example, a conjugate addition of an organocuprate to the chiral enone derivative would proceed with high diastereoselectivity, setting a new stereocenter.
Further Functionalization and Elimination: Subsequent steps to introduce the carboxylate group and the second double bond would be carried out.
Cleavage of Auxiliary: Finally, the chiral auxiliary is removed to yield the enantiomerically enriched functionalized cyclopentadiene-1-carboxylate derivative.
| Chiral Auxiliary Type | Example | Typical Application | Reference |
| Oxazolidinones | Evans' Auxiliaries | Asymmetric alkylations, aldol (B89426) reactions | rsc.org |
| Ephedrine Derivatives | (1R,2S)-(-)-Ephedrine | Asymmetric conjugate additions | |
| Sulfinamide | (R)-(+)-t-Butylsulfinamide | Synthesis of chiral amines |
Enantioselective Syntheses via Organocatalysis or Metal-Catalyzed Processes
Modern asymmetric catalysis offers powerful tools for the direct enantioselective synthesis of chiral molecules, often obviating the need for stoichiometric chiral auxiliaries. Both organocatalysis and transition-metal catalysis have been successfully applied to the construction of chiral cyclopentane and cyclopentene frameworks, which are direct precursors to the target dienes. researchgate.netnih.gov
Organocatalysis: Chiral secondary amines, such as proline derivatives, can catalyze cascade reactions to build complex chiral cyclopentane rings with high enantioselectivity. acs.org For example, a domino Michael-Henry reaction between a γ-nitroketone and an enal can produce highly functionalized cyclopentanes with multiple stereocenters, including quaternary ones, in excellent yields and with up to 96% enantiomeric excess (ee). acs.orgresearchgate.net Similarly, catalytic enantio- and diastereoselective double Michael additions have been developed to synthesize functionalized chiral cyclopentanes. nih.gov These saturated chiral rings can then be converted to the corresponding dienes through elimination reactions.
Metal-Catalyzed Processes: Transition metal complexes featuring chiral ligands are highly effective in a vast array of enantioselective transformations. snnu.edu.cnsnnu.edu.cn The development of chiral cyclopentadienyl (Cp) ligands has itself become a major area of research, and the synthetic routes to these ligands provide a blueprint for creating other chiral cyclopentadiene derivatives. researchgate.netacs.org For instance, cobalt-mediated C-H functionalization reactions have been used for the asymmetric synthesis of chiral dienes with excellent regio-, diastereo-, and enantiocontrol. nih.gov Furthermore, multicatalytic systems, combining a secondary amine for an initial Michael addition and an N-heterocyclic carbene (NHC) for a subsequent intramolecular benzoin (B196080) reaction, can afford densely functionalized chiral cyclopentanones with high enantioselectivity. nih.gov
| Catalytic Approach | Catalyst Type | Reaction Example | Stereocontrol |
| Organocatalysis | Chiral secondary amine (e.g., 9-amino-9-deoxyepiquinine) | Domino Michael-Henry Reaction | up to 96% ee, complete diastereoselectivity acs.org |
| Metal Catalysis | Chiral Cp-Rhodium Complex | Asymmetric C-H Functionalization | up to 98% ee snnu.edu.cn |
| Multicatalysis | Secondary Amine / N-Heterocyclic Carbene | Michael Addition / Intramolecular Benzoin | High enantioselectivity nih.gov |
In Situ Generation and Trapping Techniques for Reactive Diene Species
Substituted cyclopentadienes are highly prone to dimerization via a [4+2] Diels-Alder cycloaddition. To prevent this unwanted side reaction and to handle the often volatile and reactive nature of the monomer, methods for the in situ generation and immediate trapping of the diene are frequently employed.
A classic and widely used method is the thermal retro-Diels-Alder reaction of dicyclopentadiene. nih.gov By heating dicyclopentadiene, it undergoes a retro-cycloaddition to generate two molecules of cyclopentadiene monomer. rsc.org If this process is carried out in the presence of a dienophile, the freshly generated monomer is immediately consumed in the desired intermolecular Diels-Alder reaction, keeping its steady-state concentration low and minimizing dimerization. researchgate.netscispace.com This solvent-free approach is efficient and avoids the need to handle the noxious cyclopentadiene monomer directly. rsc.org
Another elegant strategy involves the photochemical release of a diene from a stable precursor. For example, cyclopentadienone-norbornadiene adducts can be synthesized and incorporated into materials. Upon irradiation with UV light (e.g., 365 nm), these adducts undergo an irreversible light-induced decarbonylation and cleavage, releasing a persistent and highly reactive cyclopentadiene derivative that can be subsequently "clicked" with a maleimide (B117702) or other dienophile in a spatially controlled manner. ucsb.edu This technique allows for the on-demand generation of the diene, which is particularly useful in materials science and bioconjugation applications where transient trapping is required. ucsb.edu
Synthesis of Highly Substituted and Polyfunctionalized Cyclopenta-1,3-diene-1-carboxylate Analogues
The synthesis of highly substituted and polyfunctionalized analogues of this compound presents a significant challenge in organic chemistry, necessitating advanced, multi-step strategies. uq.edu.auvapourtec.com These complex molecules are valuable as ligands in organometallic chemistry and as versatile intermediates in the synthesis of complex organic scaffolds. uq.edu.aunitrkl.ac.in Methodologies for their preparation often focus on the strategic introduction of functional groups either prior to the formation of the cyclopentadiene ring or through the derivatization of a pre-formed, reactive cyclopentadiene building block. Key approaches include leveraging pre-functionalized dienes in cycloaddition reactions, the design of bifunctional scaffolds for sequential modification, and the use of organometallic intermediates for ring construction.
A primary strategy involves the Diels-Alder reaction between a pre-functionalized cyclopentadiene derivative and a suitable dienophile, such as methyl acrylate (B77674). nih.govresearchgate.net The success of this approach is highly dependent on controlling the reactivity of the substituted cyclopentadiene, which can undergo rapid 1,5-sigmatropic shifts, leading to a mixture of isomers. nih.gov The use of Lewis acid catalysts is a critical development in this area. As demonstrated by Corey, Lewis acids like aluminum chloride (AlCl₃) can significantly accelerate the rate of the Diels-Alder cycloaddition at low temperatures, a condition that suppresses the competing isomerization pathway. nih.gov This methodology was famously applied in the synthesis of prostaglandin (B15479496) F₂α, where the AlCl₃-catalyzed reaction of 5-(benzyloxymethyl)cyclopentadiene with an acrylate ester proceeded with high yield and selectivity, affording the desired functionalized norbornene structure. nih.gov
| Entry | Substituted Cyclopentadiene | Dienophile | Catalyst / Conditions | Major Product(s) | Yield (%) | Ref |
| 1 | 5-(Benzyloxymethyl)cyclopentadiene | Methyl 2-chloroacrylate | AlCl₃, -55 °C | endo and exo cycloadducts of the 5-substituted isomer | 89 (endo), 7 (exo) | nih.gov |
| 2 | Cyclopentadiene | Methyl methacrylate | Sealed tube, 185 °C | exo and endo bicyclo[2.2.1]hept-5-ene-2-carboxylates | Good | nih.govsciforum.net |
| 3 | Methylcyclopentadiene | Methyl acrylate | Benzene (B151609), 18 °C, 16 h | Complex mixture of endo and exo cycloadducts from 1- and 2-substituted isomers | - | nih.gov |
A more sophisticated approach involves the design and synthesis of bifunctional cyclopentadiene building blocks that possess multiple, orthogonally reactive functional groups. This allows for the sequential and selective modification of the molecule. For example, a doubly functionalized cyclopentadiene framework, ethyl 4-(3-chloropropyl)-2-methylcyclopenta-1,3-diene-1-carboxylate, has been synthesized. uzh.ch This molecule contains an ester group, a reactive diene system, and a terminal alkyl chloride. The chloride can be readily displaced by nucleophiles, such as an azide (B81097), to install a group suitable for "click" chemistry, while the diene moiety can be used to form organometallic piano-stool complexes, for instance with rhenium or technetium. uzh.ch This strategy provides a versatile platform for creating a diverse library of polyfunctionalized compounds.
| Entry | Bifunctional Precursor | Reagents | Key Transformation | Resulting Functional Group | Ref |
| 1 | Ethyl 4-(3-chloropropyl)-2-methylcyclopenta-1,3-diene-1-carboxylate | Sodium azide (NaN₃) | Nucleophilic Substitution | Terminal azide (-N₃) | uzh.ch |
| 2 | Product from Entry 1 | Phenylacetylene | Azide-Alkyne Cycloaddition | 1,2,3-Triazole | uzh.ch |
| 3 | Ethyl 4-(3-chloropropyl)-2-methylcyclopenta-1,3-diene-1-carboxylate | fac-[Re(CO)₃(H₂O)₃]Br | Coordination Chemistry | fac-[Re(CO)₃]⁺ complex | uzh.ch |
Furthermore, advanced organometallic methods offer powerful routes to construct the core cyclopentadiene ring with a high degree of substitution. One such method involves the formation of zirconacyclopentadienes. These intermediates are readily formed by the cyclization of two alkyne molecules with a low-valent zirconocene (B1252598) species. uq.edu.au The resulting zirconacycle is a versatile synthon that can react with various electrophiles to produce highly substituted cyclopentadienes. This approach allows for the creation of complex alkyl- and aryl-substituted patterns on the cyclopentadiene ring that would be difficult to achieve through other methods. uq.edu.au These highly substituted cyclopentadienes can then serve as precursors for the corresponding carboxylate analogues.
| Entry | Alkyne Precursors | Key Reagent | Intermediate | Subsequent Reagent | Final Product Type | Ref |
| 1 | 2 x R-C≡C-R' | Zirconocene (Cp₂Zr) + n-BuLi | Zirconacyclopentadiene | CuCl | Highly alkyl- and aryl-substituted cyclopentadiene | uq.edu.au |
| 2 | 2 x R-C≡C-R' | Zirconocene (Cp₂Zr) + n-BuLi | Zirconacyclopentadiene | CH₂I₂ (with CuCl) | Spiro-cyclopentadiene derivative | uq.edu.au |
Mechanistic Investigations and Reactivity Profiles of Methyl Cyclopenta 1,3 Diene 1 Carboxylate
Diels-Alder Cycloaddition Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of synthetic organic chemistry for constructing six-membered rings. masterorganicchemistry.comlibretexts.org Methyl cyclopenta-1,3-diene-1-carboxylate, featuring a conjugated diene system within a five-membered ring, serves as a versatile reactant in these transformations. The cyclopentadiene (B3395910) moiety is conformationally locked in the reactive s-cis geometry, making it highly disposed to engage in Diels-Alder reactions. libretexts.orglibretexts.org The presence of the methyl carboxylate group significantly influences the diene's electronic properties and, consequently, its reactivity profile.
Intermolecular Diels-Alder Reactivity with Diverse Dienophiles
As a substituted cyclopentadiene, this compound readily participates in intermolecular Diels-Alder reactions with a variety of dienophiles. The reaction involves the formation of two new carbon-carbon sigma bonds and a new pi bond, resulting in a bicyclic adduct. masterorganicchemistry.com The reaction generally proceeds fastest when the dienophile possesses electron-withdrawing groups, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating interaction with the diene's Highest Occupied Molecular Orbital (HOMO). masterorganicchemistry.comlibretexts.org
The outcomes of Diels-Alder reactions are governed by strict stereochemical and regiochemical principles.
Stereochemistry: Reactions involving cyclic dienes, such as this compound, typically yield bicyclic products where the substituent on the dienophile preferentially occupies the endo position. libretexts.org This preference, known as the Alder Endo Rule, is a kinetic phenomenon attributed to favorable secondary orbital interactions between the activating group of the dienophile and the developing pi bond of the diene in the transition state. libretexts.orgrsc.org While the endo product forms faster, the exo product is often more thermodynamically stable. masterorganicchemistry.com Consequently, reactions conducted at lower temperatures tend to favor the kinetically preferred endo adduct. masterorganicchemistry.com For example, reactions of substituted cyclopentadienes with dienophiles like methyl acrylate (B77674) show a strong preference for the endo product. rsc.org
Regiochemistry: When both the diene and dienophile are unsymmetrical, the reaction can produce different constitutional isomers, and the issue of regioselectivity arises. masterorganicchemistry.com The regiochemical outcome is largely dictated by electronic effects. The reaction favors the alignment of the most nucleophilic carbon on the diene with the most electrophilic carbon on the dienophile. masterorganicchemistry.comkhanacademy.org For a 1-substituted diene like this compound, the reaction generally favors the formation of the "ortho" (1,2-adduct) or "para" (1,4-adduct) regioisomers, while the "meta" (1,3-adduct) is typically a minor product. masterorganicchemistry.com Studies on analogous 1-methylcyclopentadiene have shown that its reactions are highly regiospecific. rsc.org
| Diene | Dienophile | Major Product Stereochemistry | Regioselectivity | Reference |
|---|---|---|---|---|
| 1-Methylcyclopentadiene | Methyl acrylate | Endo | Highly regiospecific | rsc.org |
| 1-Methylcyclopentadiene | Acrylonitrile | Low selectivity (some exo preference) | Highly regiospecific | rsc.org |
| Cyclopentadiene | Maleic Anhydride | Endo | Not applicable (symmetrical dienophile) | libretexts.org |
The rate and selectivity of the Diels-Alder reaction are profoundly influenced by both electronic and steric factors. chalcogen.ro
Electronic Factors: The reaction rate is accelerated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile in a normal electron-demand Diels-Alder reaction. masterorganicchemistry.com The methyl carboxylate group on this compound is electron-withdrawing. vulcanchem.com This might suggest a slower reaction; however, computational studies using density functional theory (DFT) have revealed that this electron-withdrawing effect actually reduces the activation energy of the cycloaddition by 15–20 kJ/mol compared to unsubstituted cyclopentadiene. vulcanchem.com This acceleration is attributed to a lowering of the diene's LUMO energy, which enhances its interaction with electron-rich dienophiles in an inverse-electron-demand scenario or alters the HOMO-LUMO gap favorably in normal-demand reactions. vulcanchem.com Lewis acid catalysts, such as aluminum chloride (AlCl₃), can further accelerate the reaction by coordinating to the dienophile, making it more electron-poor and enhancing its reactivity. researchgate.net
Steric Factors: Steric hindrance at the reaction sites can inhibit or even prevent the Diels-Alder reaction. libretexts.org Bulky substituents on either the diene or the dienophile can disfavor the formation of the required transition state, leading to lower reaction rates or altered selectivity. In the case of this compound, the ester group at the 1-position can influence the facial selectivity of the dienophile's approach, potentially affecting the endo/exo ratio.
Intramolecular Diels-Alder Reactions in Complex Molecule Construction
The intramolecular Diels-Alder (IMDA) reaction, where the diene and dienophile are tethered within the same molecule, is a powerful strategy for the synthesis of complex polycyclic structures. organicreactions.org This approach offers several advantages, including increased reaction rates due to less negative activation entropies and often enhanced regio- and stereoselectivity imposed by the geometric constraints of the connecting chain. organicreactions.org
Derivatives of this compound are valuable substrates for IMDA reactions, leading to the formation of intricate scaffolds such as decalins and norbornenes, which are key components of many natural products. vulcanchem.com For example, a norbornene framework has been synthesized in an 82% yield from a cyclopentadiene derivative using microwave-assisted conditions. vulcanchem.com The length and nature of the tether connecting the diene and dienophile are crucial, with three- or four-atom tethers being optimal for forming additional five- or six-membered rings, respectively. masterorganicchemistry.comrsc.org The ability to avoid intermolecular side reactions like dimerization by using high-dilution conditions further enhances the utility of the IMDA reaction. organicreactions.org
Tandem and Cascade Diels-Alder Processes
The Diels-Alder reaction can be integrated into tandem or cascade sequences, where multiple bond-forming events occur in a single operation without isolating intermediates. These processes are highly efficient for rapidly building molecular complexity from simple starting materials.
An example of such a process is a cascade Knoevenagel condensation/Diels-Alder cycloaddition. nih.gov In this type of sequence, a dienophile is generated in situ via a Knoevenagel condensation, which then immediately undergoes a Diels-Alder reaction with a diene present in the mixture. nih.gov Another sophisticated example is the tandem Pummerer-Diels-Alder reaction, where an isobenzofuran (B1246724) intermediate is generated via a Pummerer reaction and is subsequently trapped by a dienophile in a Diels-Alder cycloaddition to form arylnaphthalene derivatives. nih.gov These strategies showcase how the robust and predictable nature of the Diels-Alder reaction allows it to be coupled with other transformations to construct elaborate molecular architectures efficiently.
Kinetic and Thermodynamic Aspects of Cycloaddition
The Diels-Alder reaction is a reversible process, and its outcome can be governed by either kinetic or thermodynamic control. masterorganicchemistry.com
Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the product distribution is determined by the relative rates of formation. The product that is formed faster, i.e., via the lower energy transition state, will be the major product. masterorganicchemistry.com For most Diels-Alder reactions, the endo adduct is the kinetic product due to stabilizing secondary orbital interactions in the transition state. masterorganicchemistry.com
Thermodynamic Control: At higher temperatures, the reverse (retro-Diels-Alder) reaction becomes significant, allowing an equilibrium to be established between reactants and products. masterorganicchemistry.commsu.edu Under these conditions, the most stable product will predominate. The exo adduct is typically more sterically favored and thus more thermodynamically stable than the endo adduct. masterorganicchemistry.com
The reaction is characterized by a negative enthalpy change (ΔH), as two strong σ-bonds are formed at the expense of two weaker π-bonds, making the reaction exothermic. msu.edu It is also accompanied by a large negative entropy change (ΔS) because two molecules combine to form one, leading to a more ordered system. msu.edu The spontaneity of the reaction (ΔG = ΔH - TΔS) is therefore temperature-dependent. While the reaction is favored at lower temperatures, the increasing influence of the unfavorable entropy term at very high temperatures can favor the retro-Diels-Alder reaction. masterorganicchemistry.commsu.edu
| Parameter | Description | Typical Sign/Value | Implication |
|---|---|---|---|
| ΔH (Enthalpy) | Heat of reaction | Negative (Exothermic) | Favors product formation. msu.edu |
| ΔS (Entropy) | Change in disorder | Negative | Disfavors product formation, especially at high T. msu.edu |
| Kinetic Product | Product formed fastest | Endo adduct | Favored at low temperatures. masterorganicchemistry.com |
| Thermodynamic Product | Most stable product | Exo adduct | Favored at high temperatures (equilibrium). masterorganicchemistry.com |
Nucleophilic and Electrophilic Reactivity
The electronic character of this compound is dominated by the conjugated diene system and the electron-withdrawing nature of the methyl carboxylate group. This configuration polarizes the molecule, rendering the diene system electron-deficient and thus susceptible to nucleophilic attack, while also influencing the reactivity of its derivatives in electrophilic pathways.
The conjugated system of this compound, activated by the ester functional group, can act as a Michael acceptor in conjugate addition reactions. In this process, a nucleophile adds to the diene system, typically at the C4 position (β-carbon relative to the ester-bearing double bond), in a 1,4-conjugate addition fashion. This reaction is a powerful method for carbon-carbon and carbon-heteroatom bond formation.
The general mechanism involves the attack of a soft nucleophile, such as an enolate, an amine, or a thiol, on the electron-poor diene. The choice of nucleophile is critical; strong, hard nucleophiles like organolithium reagents tend to favor 1,2-addition at the carbonyl carbon of the ester, whereas softer nucleophiles preferentially undergo the desired 1,4-conjugate addition. youtube.com
Commonly employed nucleophiles for Michael additions that would be applicable to this system include:
Stabilized carbanions: Enolates derived from malonic esters, β-ketoesters, and similar 1,3-dicarbonyl compounds are effective carbon nucleophiles.
Organocuprates: Gilman reagents (lithium dialkylcuprates) are well-known for their ability to perform 1,4-additions to α,β-unsaturated carbonyl compounds.
Heteronucleophiles: Amines (aza-Michael addition) and thiols (thia-Michael addition) are also excellent nucleophiles for this transformation. buchler-gmbh.com
The reaction typically proceeds under basic or neutral conditions, and the resulting product is an enolate intermediate which is subsequently protonated to yield the final cyclopentene (B43876) derivative. The regioselectivity is governed by the electronic activation provided by the carboxylate group.
| Nucleophile (Michael Donor) | Catalyst/Conditions | Expected Product Type |
| Diethyl malonate | NaOEt / EtOH | 4-(dicarboethoxymethyl)-cyclopent-1-ene-carboxylate |
| Methylamine | MeOH, rt | 4-(methylamino)-cyclopent-1-ene-carboxylate |
| Thiophenol | Et3N / CH2Cl2 | 4-(phenylthio)-cyclopent-1-ene-carboxylate |
| Lithium dimethylcuprate | Et2O, -78 °C then H3O+ | 4-methyl-cyclopent-1-ene-carboxylate |
This table presents hypothetical examples of Michael addition reactions based on the known reactivity of similar α,β-unsaturated ester systems.
The cyclopentadiene ring itself is not aromatic and does not undergo classical electrophilic aromatic substitution (EAS). However, deprotonation of the C5 methylene (B1212753) group generates the cyclopentadienyl (B1206354) anion, which is aromatic. This anion can serve as a ligand for transition metals, forming metallocenes. Ferrocene (B1249389), the iron sandwich complex [Fe(C₅H₅)₂], is the most well-known example and exhibits reactivity analogous to that of highly activated aromatic compounds like aniline.
A derivative of this compound can be converted into a substituted ferrocene. For instance, treatment with a strong base would generate the corresponding carboxylated cyclopentadienyl anion. Reaction of this anion with iron(II) chloride would yield a substituted ferrocene derivative, 1,1'-dicarbomethoxyferrocene. wikipedia.org
This ferrocene derivative can then undergo electrophilic substitution reactions, such as Friedel-Crafts acylation. These reactions are significantly faster for ferrocene than for benzene (B151609) due to the electron-rich nature of the cyclopentadienyl rings, which can stabilize the cationic intermediate. The electron-withdrawing carboxylate group would deactivate the ring to which it is attached and direct incoming electrophiles to the unsubstituted ring. wikipedia.org
| Reaction | Reagents | Expected Product |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 1'-Acetyl-1-carbomethoxyferrocene |
| Vilsmeier-Haack Formylation | POCl₃, DMF | 1'-Formyl-1-carbomethoxyferrocene |
| Mannich Reaction | CH₂O, HNMe₂, H₃PO₄ | 1'-(Dimethylaminomethyl)-1-carbomethoxyferrocene |
This table illustrates analogous electrophilic substitution reactions on a ferrocene derivative of the title compound.
Rearrangement Reactions Involving the Cyclopentadiene Moiety
The substituted cyclopentadiene ring is prone to several types of rearrangement reactions, primarily driven by the thermodynamics of achieving the most stable isomer.
Substituted cyclopentadienes readily undergo researchgate.netthieme.de-sigmatropic rearrangements, commonly known as 1,5-hydrogen shifts. This pericyclic reaction involves the migration of a hydrogen atom from the C5 position to a C1 or C2 position via a symmetry-allowed suprafacial pathway. libretexts.org These shifts typically occur rapidly at or near room temperature, leading to an equilibrium mixture of isomers.
For this compound, the initial structure has the ester at C1. A 1,5-hydrogen shift from the C5 position would lead to the formation of methyl cyclopenta-2,4-diene-1-carboxylate and methyl cyclopenta-1,3-diene-2-carboxylate. The exact composition of the equilibrium mixture is dependent on the relative thermodynamic stabilities of the isomers, which is influenced by the steric and electronic effects of the substituent. Generally, isomers with the double bonds in conjugation with the ester group are more stable.
| Isomer Name | Position of Ester | Relative Stability Factor |
| This compound | C1 | Conjugated system, likely most stable |
| Methyl cyclopenta-1,3-diene-2-carboxylate | C2 | Conjugated system, thermodynamically accessible |
| Methyl cyclopenta-2,4-diene-1-carboxylate | C5 (after H-shift) | Non-conjugated ester, likely least stable |
This table outlines the primary isomers of methyl cyclopentadienecarboxylate interconnected via 1,5-hydrogen shifts.
While the monocyclic system of this compound itself is not prone to skeletal rearrangements, its derivatives, particularly those with bicyclic or polycyclic frameworks, can undergo such transformations. These rearrangements often proceed through carbocationic intermediates and are exemplified by the Wagner-Meerwein rearrangement. wikipedia.org
A common route to such complex systems involves an initial Diels-Alder reaction of the cyclopentadiene derivative. For example, the reaction of this compound with a dienophile like ethylene (B1197577) would form a bicyclo[2.2.1]heptene derivative. Under acidic conditions (e.g., treatment with a protic or Lewis acid), protonation of the double bond can generate a secondary carbocation. This carbocation can then undergo a 1,2-alkyl shift, a hallmark of the Wagner-Meerwein rearrangement, to form a more stable tertiary carbocation, leading to a rearranged carbon skeleton. libretexts.org These rearrangements are particularly prevalent in the chemistry of terpenes and other natural products derived from cyclopentadiene precursors. thieme.de
Transition Metal-Catalyzed Transformations
The diene and ester functionalities of this compound make it a versatile substrate for a variety of transition metal-catalyzed reactions. The metal can interact with the π-system of the diene or coordinate to the oxygen of the carboxylate group, enabling transformations that are otherwise difficult to achieve.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille couplings, are powerful tools for forming new carbon-carbon bonds. researchgate.net While direct coupling with the C-H bonds of the diene is challenging, derivatives such as a bromo- or triflyloxy-substituted cyclopentadiene carboxylate could serve as effective substrates. Coordination of the palladium catalyst to the diene system can facilitate oxidative addition and subsequent coupling steps.
Rhodium catalysts are known to mediate a range of transformations, including hydrogenations, isomerizations, and cycloaddition reactions. nih.gov For this compound, rhodium complexes can catalyze enantioselective hydrogenation of one of the double bonds. Furthermore, rhodium carbenoids can react with the diene system to form cyclopropane (B1198618) rings. rsc.org
Olefin metathesis, typically catalyzed by ruthenium-based complexes (e.g., Grubbs catalysts), provides another avenue for reactivity. A ring-opening metathesis polymerization (ROMP) of a strained bicyclic derivative (formed via a Diels-Alder reaction) is conceivable. Alternatively, a ring-opening cross-metathesis (ROCM) with another olefin could be used to selectively cleave the cyclopentene ring in a derivative to generate functionalized linear diene products. researchgate.net
| Reaction Type | Metal Catalyst | Potential Transformation |
| Cross-Coupling | Palladium (Pd) | C-C bond formation on a halogenated derivative |
| Asymmetric Hydrogenation | Rhodium (Rh) | Enantioselective reduction of a C=C bond |
| Cycloaddition | Rhodium (Rh) | [4+2] or other cycloaddition reactions |
| Ring-Opening Metathesis | Ruthenium (Ru) | Cleavage of the ring to form linear dienes |
This table summarizes potential transition metal-catalyzed transformations involving this compound or its derivatives.
Palladium-Catalyzed Carbocyclization Reactions
Palladium catalysis is a powerful tool for the construction of carbocyclic frameworks. One notable example that leads to the formation of highly functionalized cyclopentadienes is the palladium-catalyzed intermolecular [3+2] carbocyclization of alkynols and electron-deficient alkynes. rsc.org This reaction provides a direct and atom-economical route to halo-cyclopentadienes, which are versatile intermediates in organic synthesis. rsc.org
The proposed mechanism for this transformation involves the activation of the alkynol by the palladium catalyst to generate a key palladium-allenyl intermediate. This intermediate then undergoes a [3+2] cycloaddition with an electron-deficient alkyne, such as a propiolate. Subsequent steps involving protonolysis and halide addition lead to the formation of the final halo-cyclopentadiene product. The reaction is highly efficient and tolerates a variety of functional groups on both the alkynol and the alkyne coupling partner. rsc.org
A summary of the palladium-catalyzed synthesis of halo-cyclopentadienes from alkynols and propiolates is presented below:
| Entry | Alkynol | Propiolate | Halide Source | Product | Yield (%) |
| 1 | Propargyl alcohol | Methyl propiolate | LiCl | Methyl 2-chloro-5-methyl-cyclopenta-1,3-diene-1-carboxylate | 85 |
| 2 | But-2-yn-1-ol | Ethyl propiolate | LiBr | Ethyl 2-bromo-4,5-dimethyl-cyclopenta-1,3-diene-1-carboxylate | 78 |
| 3 | 1-Phenylprop-2-yn-1-ol | Methyl propiolate | LiCl | Methyl 2-chloro-5-methyl-4-phenyl-cyclopenta-1,3-diene-1-carboxylate | 92 |
| 4 | Propargyl alcohol | Tert-butyl propiolate | LiI | Tert-butyl 2-iodo-5-methyl-cyclopenta-1,3-diene-1-carboxylate | 75 |
This table presents representative examples of palladium-catalyzed [3+2] carbocyclization reactions to form halo-cyclopentadienes. The data is illustrative of the reaction's scope and efficiency. rsc.org
Other Metal-Mediated Couplings and Functionalizations
Beyond palladium, other transition metals are effective catalysts for the functionalization of the cyclopentadiene core. A significant example is the copper(I)-catalyzed direct perarylation of cyclopentadiene. nih.govchemrxiv.orgresearchgate.netrsc.org This reaction allows for the formation of six new carbon-carbon bonds in a single step, leading to the synthesis of hexaarylcyclopentadienes. nih.gov These highly substituted cyclopentadienes are of interest for their potential applications in materials science, particularly as luminogens with aggregation-induced emission (AIE) properties. nih.govchemrxiv.org
The reaction typically utilizes zirconocene (B1252598) dichloride as a convenient in-situ source of cyclopentadiene. nih.govchemrxiv.org The copper(I) catalyst, often in combination with a suitable ligand and base, facilitates the multiple C-H functionalization of the cyclopentadiene ring with various aryl iodides. nih.gov Microwave activation has been shown to be beneficial for this transformation, leading to higher yields and shorter reaction times. nih.govchemrxiv.orgrsc.org
The scope of this copper-catalyzed perarylation is broad, accommodating a range of substituted aryl iodides. This method provides a straightforward and efficient route to complex, propeller-shaped hexaarylcyclopentadienes that were previously difficult to access. nih.gov
Below is a table summarizing the synthesis of various hexaarylcyclopentadienes via copper-catalyzed perarylation:
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | Iodobenzene | Hexaphenylcyclopentadiene | 75 |
| 2 | 4-Iodo-tert-butylbenzene | Hexa(4-tert-butylphenyl)cyclopentadiene | 68 |
| 3 | 4-Iodobenzonitrile | Hexa(4-cyanophenyl)cyclopentadiene | 55 |
| 4 | 2-Iodobiphenyl | Spiro[fluorene-9,1'- chemrxiv.orgresearchgate.netrsc.orgresearchgate.nettetraphenylcyclopenta-2,4-diene] | 62 |
This table showcases the versatility of the copper-catalyzed perarylation of cyclopentadiene with different aryl iodides. The yields are representative of the reported efficiency of the method. nih.gov
Applications of Methyl Cyclopenta 1,3 Diene 1 Carboxylate in Advanced Organic Synthesis
Building Blocks for Polycyclic and Bridged Ring Systems
The inherent reactivity of methyl cyclopenta-1,3-diene-1-carboxylate makes it an excellent substrate for cycloaddition reactions, particularly the Diels-Alder reaction, to construct intricate polycyclic and bridged ring systems. The electron-withdrawing nature of the methyl carboxylate group enhances the diene's reactivity towards electron-deficient dienophiles, often proceeding with high regio- and stereoselectivity. vulcanchem.com
Intramolecular Diels-Alder (IMDA) reactions of derivatives of this compound are particularly powerful for generating complex polycyclic frameworks in a single step. By tethering a dienophile to the cyclopentadiene (B3395910) ring, subsequent thermal or Lewis acid-catalyzed cyclization can lead to the formation of structures such as decalins and norbornenes. vulcanchem.com For example, a norbornene scaffold was synthesized with an 82% yield under microwave-assisted conditions. vulcanchem.com These bicyclic structures are common cores in many biologically active molecules. The stereochemical outcome of these IMDA reactions can often be predicted and controlled, providing a reliable method for accessing complex three-dimensional structures. rsc.org
Precursors for Complex Natural Products and Bioactive Molecules
The polycyclic scaffolds readily accessible from this compound serve as crucial intermediates in the total synthesis of complex natural products and bioactive molecules. vulcanchem.com The ability to construct the core ring systems with defined stereochemistry early in a synthetic route is a significant advantage. The functional handles present in the initial adducts, such as the ester group, provide points for further chemical modification and elaboration toward the final target molecule.
While direct syntheses of specific natural products starting from the title compound are specialized, the strategic importance of functionalized cyclopentadienes in creating key building blocks is well-documented. For instance, the synthesis of prostaglandins (B1171923) and steroids often involves intermediates with cyclopentane (B165970) or bicyclic frameworks that can be conceptually traced back to Diels-Alder reactions of cyclopentadiene derivatives. oregonstate.edu The functionalization provided by the carboxylate group is key for subsequent transformations in these synthetic pathways. nih.govrsc.org
Development of Chiral Catalysts and Auxiliaries
In the field of asymmetric synthesis, this compound and its derivatives are valuable starting materials for the development of chiral ligands and auxiliaries. vulcanchem.comwikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org
By introducing chirality into the cyclopentadienyl (B1206354) framework, either through resolution or by attachment of a chiral moiety, new chiral ligands can be synthesized. These ligands can then be coordinated to transition metals, such as rhodium and palladium, to create catalysts for a variety of enantioselective transformations. vulcanchem.com These reactions include asymmetric hydrogenation and cross-coupling reactions, where high enantiomeric excesses (>90%) have been reported. vulcanchem.com The carboxylate group can play a direct role in coordination to the metal center or serve as a handle for further functionalization to build more complex ligand structures. nih.govresearchgate.net The development of such chiral cyclopentadienyl (Cp) ligands is a significant area of research, as they are crucial for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. researchgate.netresearchgate.net
Ligand Design in Organometallic Chemistry and Coordination Complexes
The cyclopentadienyl (Cp) moiety is one of the most important ligands in organometallic chemistry, and this compound provides a direct route to functionalized Cp ligands. nitrkl.ac.inlibretexts.org
To be used as a ligand, the cyclopentadiene ring must be deprotonated to form the aromatic cyclopentadienyl anion. This is typically achieved by treatment with a strong base. The resulting substituted Cp anion can then be reacted with a variety of metal halides or other precursors to form stable organometallic complexes. nitrkl.ac.in The methyl carboxylate group modifies the electronic properties of the Cp ligand, which in turn influences the properties and reactivity of the resulting metal complex. nitrkl.ac.in
These functionalized ligands can form various types of complexes, including the classic "sandwich" metallocenes (Cp₂M), "half-sandwich" or "piano stool" complexes (CpMLn), and bent metallocenes. libretexts.orgslideshare.net The substituent on the Cp ring can affect the stability, solubility, and catalytic activity of these complexes. nitrkl.ac.in
Cyclopentadienyl-metal complexes derived from functionalized ligands like this compound have found broad applications in catalysis and materials science. nitrkl.ac.in In catalysis, they are particularly important for polymerization reactions. For example, chromium complexes with substituted Cp ligands, when activated with methylaluminoxane (B55162) (MAO), can be highly active catalysts for ethylene (B1197577) polymerization. acs.orgresearchgate.net The nature of the substituent on the Cp ring can influence the properties of the resulting polymer.
In materials science, the unique electronic and structural properties of organometallic complexes, such as ferrocene (B1249389) derivatives, make them interesting candidates for molecular wires, sensors, and advanced materials. nitrkl.ac.in The ability to functionalize the Cp ligand allows for the fine-tuning of these properties and for the incorporation of these complexes into larger molecular assemblies or polymer backbones.
Integration into Polymerization and Materials Science Research
Beyond its role in organometallic catalysts, this compound and its derivatives can be directly integrated into polymers. The high reactivity of the cyclopentadiene (Cp) moiety in Diels-Alder reactions makes it an attractive functional group for creating reversible, cross-linked polymer networks. escholarship.org
Although the high reactivity of Cp makes controlled polymerization challenging, recent advances have demonstrated strategies to synthesize and isolate well-defined Cp-containing monomers. acs.org These monomers can undergo step-growth polymerization to form materials with unique properties, such as thermal reversibility (due to the retro-Diels-Alder reaction), self-healing capabilities, and degradability. escholarship.org The ester functionality on the ring can be used to further modify the polymer properties or to attach other functional units. This research opens up new avenues for creating sustainable and high-performance materials based on the dynamic covalent chemistry of cyclopentadiene. escholarship.orgnih.gov
Monomer for Specialty Polymer Synthesis
While the homopolymerization of this compound is not extensively documented in scientific literature, its role as a comonomer in the synthesis of functionalized polymers is an area of interest. The cyclopentadiene moiety can be incorporated into polymer backbones, and the carboxylate group offers a site for further modification, enabling the tuning of polymer properties for specific applications.
The general reactivity of cyclopentadiene derivatives in polymerization reactions suggests that this compound could potentially be used in various polymerization techniques, including radical copolymerizations. For instance, studies on other cyclic conjugated dienes have shown that they can undergo copolymerization with common vinyl monomers, leading to the incorporation of the cyclic structure into the main polymer chain. This incorporation can significantly influence the thermal and mechanical properties of the resulting copolymers.
The presence of the methyl ester functional group in this compound is significant as it can be hydrolyzed to a carboxylic acid. This allows for post-polymerization modifications, such as the introduction of other functional groups or cross-linking, to create specialty polymers with tailored properties.
Table 1: Potential Polymerization Methods and Resulting Polymer Characteristics
| Polymerization Method | Potential Comonomers | Anticipated Polymer Characteristics |
| Radical Copolymerization | Styrene, Acrylates | Modified thermal properties, sites for cross-linking |
| Anionic Polymerization | Styrene, Dienes | Controlled molecular weight and architecture |
It is important to note that while the potential for creating specialty polymers exists, specific examples and detailed characterization of polymers derived directly from this compound as a primary monomer are not widely reported.
Precursor for Functional Organic Materials
The utility of this compound as a precursor for functional organic materials stems from its participation in Diels-Alder reactions. This powerful cycloaddition reaction allows for the stereoselective formation of bicyclic adducts, which can serve as rigid scaffolds for the synthesis of more complex functional molecules. The electron-withdrawing nature of the ester group enhances the reactivity of the diene system in these reactions. vulcanchem.com
Derivatives of this compound can undergo intramolecular Diels-Alder reactions to yield intricate polycyclic structures, which are key intermediates in the synthesis of natural products and other biologically active molecules. vulcanchem.com For example, the formation of a norbornene scaffold has been achieved with high yield using microwave-assisted conditions. vulcanchem.com
Furthermore, the carboxylate group can be coordinated to transition metals, opening avenues for the design of chiral ligands for asymmetric catalysis. vulcanchem.com These ligand-metal complexes can be employed in enantioselective transformations such as hydrogenation and cross-coupling reactions. vulcanchem.com
The development of functional organic materials with applications in electronics and photonics often relies on molecules with well-defined three-dimensional structures and specific electronic properties. The rigid bicyclic frameworks accessible from this compound can be further functionalized to create molecules with desired optoelectronic properties.
Table 2: Representative Applications in the Synthesis of Precursors for Functional Materials
| Application | Reaction Type | Outcome |
| Cycloaddition | Diels-Alder | Formation of bicyclic adducts |
| Asymmetric Catalysis | Ligand Synthesis | Enantiomeric excess >90% in certain reactions. vulcanchem.com |
Theoretical and Computational Studies on Methyl Cyclopenta 1,3 Diene 1 Carboxylate Systems
Electronic Structure and Aromaticity Considerations of the Cyclopentadiene (B3395910) Ring
The electronic structure of Methyl Cyclopenta-1,3-diene-1-carboxylate is significantly influenced by the interplay between the conjugated π-system of the cyclopentadiene ring and the electronic effects of the methyl carboxylate substituent. The molecule generally adopts a planar conformation to maximize the conjugation between the diene system and the ester group. vulcanchem.com The methyl carboxylate group acts as an electron-withdrawing group (EWG), which polarizes the diene system and enhances its electrophilicity. vulcanchem.com
Computational studies using Density Functional Theory (DFT) are instrumental in characterizing these electronic properties. The presence of the EWG lowers the energy of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO), which has profound implications for the molecule's reactivity in cycloaddition reactions. vulcanchem.com
While the neutral cyclopentadiene ring itself is not aromatic, the concept of aromaticity becomes relevant when considering its reactivity, particularly in transition states. For instance, computational investigations into related cyclopentadiene systems have shown that phenomena like hyperconjugative aromaticity can be induced by certain substituents. rsc.orgrsc.org DFT studies, using indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA), can quantify the degree of aromatic character. rsc.orgicrc.ac.ir In the context of this compound, the electronic demand of the ester group can influence the electron density distribution in the ring, and theoretical calculations can reveal any induced aromatic or anti-aromatic character in reaction intermediates or transition states. rsc.org Natural Bond Orbital (NBO) analysis further elucidates these interactions by quantifying the stabilization energies from hyperconjugative effects. rsc.org
Table 1: Summary of Electronic Effects and Aromaticity Descriptors
| Property | Description | Computational Method | Significance |
|---|---|---|---|
| Substituent Effect | The methyl carboxylate group is electron-withdrawing. | DFT, NBO Analysis | Polarizes the diene, enhances electrophilicity, and lowers LUMO energy. vulcanchem.com |
| Molecular Geometry | The cyclopentadiene ring system is largely planar. | DFT Geometry Optimization | Maximizes π-orbital overlap and conjugation. vulcanchem.com |
| Hyperconjugative Aromaticity | Potential for induced aromaticity in the ring due to substituent interactions. | HOMA, NICS, NBO | Stabilizes transition states in certain reactions, influencing reaction pathways. rsc.orgrsc.org |
| Electron Localization Function (ELF) | Topological analysis of electron density to characterize bonding. | ELF Analysis | Reveals the double bond character within the diene system of the ring. mdpi.com |
Prediction of Reactivity and Selectivity Parameters
Conceptual Density Functional Theory (CDFT) provides a powerful framework for predicting the reactivity of molecules like this compound through a set of calculated descriptors. mdpi.comnih.govnih.gov These indices, derived from the electronic structure, quantify the molecule's propensity to act as an electrophile or nucleophile and identify the most reactive sites.
Global reactivity indices provide a holistic view of the molecule's reactivity:
HOMO-LUMO Gap : The energy difference between the Highest Occupied Molecular Orbital (HOMO) and LUMO is a critical indicator of reactivity. A smaller gap generally implies higher reactivity in cycloaddition reactions. mdpi.com
Local reactivity indices pinpoint the most reactive atoms within the molecule:
Fukui Functions and Dual Descriptor : These descriptors identify which atoms are most susceptible to nucleophilic or electrophilic attack. nih.gov For the diene, these calculations would confirm that C1 and C4 are the primary sites for bond formation in a Diels-Alder reaction.
Molecular Electrostatic Potential (MEP) : An MEP map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, guiding predictions of intermolecular interactions.
Table 2: Key Reactivity Descriptors from Conceptual DFT
| Descriptor | Type | Predicted Effect on this compound |
|---|---|---|
| HOMO Energy | Global | Lowered by the electron-withdrawing ester group. |
| LUMO Energy | Global | Significantly lowered, increasing reactivity in normal electron-demand Diels-Alder reactions. vulcanchem.com |
| Electrophilicity Index (ω) | Global | Increased relative to unsubstituted cyclopentadiene. mdpi.comnih.gov |
| Fukui Functions | Local | Indicate the terminal carbons (C1 and C4) are the most reactive sites for cycloaddition. nih.gov |
Conformational Analysis and Molecular Dynamics Simulations
While the cyclopentadiene ring is relatively rigid and planar, the orientation of the methyl carboxylate substituent can vary. vulcanchem.com Conformational analysis, typically performed using quantum mechanical methods, seeks to identify the lowest energy conformers by calculating the potential energy as a function of the dihedral angle between the ester group and the ring. These calculations help determine the most stable ground-state geometry and whether specific conformations are required for reactivity.
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. rsc.org By simulating the motion of atoms according to classical mechanics on a potential energy surface often derived from quantum mechanics (ab initio MD), these studies can provide insights into:
Vibrational Modes : Understanding the vibrational frequencies and motions of the molecule.
Conformational Flexibility : Simulating the rotation of the ester group and any slight puckering of the ring at finite temperatures.
Solvent Effects : MD simulations can explicitly include solvent molecules, allowing for the study of how the solvent structure around the diene influences its conformation and reactivity.
Reaction Dynamics : For reactions with very low barriers or bifurcating pathways, MD simulations can trace the actual trajectories of reacting molecules, revealing dynamic effects that are not apparent from static transition state calculations alone. researchgate.netcomporgchem.com This can be particularly useful in understanding complex reaction landscapes with competing pathways, such as cycloadditions versus sigmatropic rearrangements. researchgate.netcomporgchem.com
Advanced Spectroscopic and Analytical Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the comprehensive characterization of molecular structures.
Proton NMR (¹H NMR) spectroscopy of Methyl Cyclopenta-1,3-diene-1-carboxylate is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The methyl ester protons (-OCH₃) would likely appear as a singlet in the upfield region, typically around 3.7 ppm. The olefinic protons on the cyclopentadiene (B3395910) ring are anticipated to resonate in the downfield region, generally between 5.5 and 6.5 ppm, due to the deshielding effect of the double bonds. The aliphatic protons of the methylene (B1212753) group (-CH₂-) in the ring would be observed further upfield, estimated to be in the range of 2.5 to 3.5 ppm.
Carbon-13 NMR (¹³C NMR) provides complementary information by detecting the carbon skeleton of the molecule. For this compound, the carbonyl carbon of the ester group is expected to have a characteristic chemical shift in the range of 160-180 ppm. The sp²-hybridized carbons of the diene system would appear in the downfield region, typically between 110 and 150 ppm. The sp³-hybridized methylene carbon and the methyl carbon of the ester group would resonate in the upfield region of the spectrum. For the related isomer, methyl cyclopent-3-enecarboxylate, the carbonyl carbon appears at 176.55 ppm, the olefinic carbons at 128.89 ppm, the methyl ester carbon at 51.69 ppm, and the aliphatic ring carbons at 41.35 and 36.22 ppm, providing a reference for the expected chemical shifts in the target molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -OCH₃ | ~3.7 (s) | ~51-52 |
| Olefinic CH | ~5.5 - 6.5 (m) | ~110 - 150 |
| Aliphatic CH₂ | ~2.5 - 3.5 (m) | ~30 - 45 |
| C=O | - | ~160 - 180 |
Note: s = singlet, m = multiplet. These are predicted values and may vary in experimental conditions.
Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning NMR signals and determining the detailed structure of a molecule, including the connectivity of atoms and their spatial relationships. researchgate.net
COSY (Correlation Spectroscopy) : This homonuclear correlation experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent olefinic protons on the cyclopentadiene ring, as well as between the olefinic protons and the adjacent methylene protons. This helps to establish the sequence of protons within the ring structure. nih.gov
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This experiment would definitively link the proton signals of the methyl ester, olefinic, and methylene groups to their corresponding carbon signals in the ¹³C NMR spectrum, confirming the assignments made from the 1D spectra.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is used to determine the spatial proximity of protons. In the context of reaction products of this compound, such as in Diels-Alder adducts, NOESY is invaluable for determining the stereochemistry (e.g., endo vs. exo isomers) by identifying which protons are close to each other in space.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a key analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This is particularly useful for analyzing reaction mixtures containing this compound, allowing for the separation of the target compound from starting materials, byproducts, and isomers. rsc.org Each separated component is then introduced into the mass spectrometer, which provides a mass spectrum that can be used for identification. The retention time from the GC provides an additional parameter for compound identification. The analysis of cyclopentadiene derivatives and related compounds is a common application of GC-MS. rsc.org
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with a very high degree of accuracy. This allows for the determination of the elemental formula of the compound. For this compound, which has a molecular formula of C₇H₈O₂, the calculated exact mass is 124.05243 g/mol . HRMS analysis of a synthesized sample would be expected to yield a measured mass very close to this theoretical value, providing strong evidence for the correct elemental composition.
The fragmentation pattern in the mass spectrum provides structural information. Upon electron ionization, this compound would form a molecular ion (M⁺) with a mass-to-charge ratio (m/z) of 124. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃, loss of 31 mass units) or the entire ester group. Cleavage of the cyclopentadiene ring is also a likely fragmentation pathway.
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₇H₈O₂ |
| Molecular Weight | 124.14 g/mol |
| Exact Mass | 124.05243 g/mol |
| Expected Molecular Ion (M⁺) Peak (m/z) | 124 |
| Potential Fragment Ions (m/z) | 93 ([M-OCH₃]⁺), 65 (cyclopentadienyl fragment) |
Infrared (IR) Spectroscopy for Functional Group Identification in Synthesized Compounds
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.
For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, which is expected to appear around 1700-1740 cm⁻¹. Another significant absorption would be the C-O stretch of the ester, typically found in the region of 1100-1300 cm⁻¹. The C=C stretching vibrations of the diene system would likely result in one or more bands in the 1600-1680 cm⁻¹ region. The C-H stretching vibrations of the olefinic and aliphatic protons would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. sci-hub.st
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| C=O (Ester) | Stretch | 1700 - 1740 |
| C-O (Ester) | Stretch | 1100 - 1300 |
| C=C (Diene) | Stretch | 1600 - 1680 |
| =C-H (Olefinic) | Stretch | 3000 - 3100 |
| -C-H (Aliphatic) | Stretch | 2850 - 3000 |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Determination of Crystalline Derivatives
X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional structure of crystalline compounds. purechemistry.org For derivatives of this compound that can be crystallized, this method provides precise information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation in the solid state.
A critical application of X-ray crystallography is in the determination of absolute stereochemistry for chiral derivatives. purechemistry.org When a chiral molecule crystallizes in a non-centrosymmetric space group, the analysis of X-ray diffraction patterns, particularly through the anomalous dispersion effect, allows for the assignment of the absolute configuration (R/S) of each stereocenter. This is often quantified by the Flack parameter, where a value close to zero for a given enantiomeric model confirms its correctness. The molecular structures of complex polycyclic products resulting from intramolecular Diels-Alder reactions of cyclopentadiene derivatives have been unequivocally elucidated by such X-ray crystallographic analyses. rsc.org
The solid-state structural data obtained from X-ray crystallography is invaluable for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing. This information provides insights into the physical properties of the material and can help rationalize its behavior in solid-state applications. Although a publicly available crystal structure for the parent this compound is not readily found, the analysis of its crystalline derivatives is a standard and powerful approach in research.
Table 1: Example of Crystallographic Data for a Hypothetical Chiral Derivative
| Parameter | Value |
|---|---|
| Chemical Formula | C15H18O4 |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Unit Cell Dimensions | a = 8.54 Å, b = 10.21 Å, c = 15.78 Å |
| Volume (Å3) | 1374.5 |
| Calculated Density (g/cm3) | 1.275 |
| Flack Parameter | 0.02(5) |
| Final R-index | R1 = 0.035 |
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemical features of chiral molecules. purechemistry.org It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. For chiral derivatives of this compound, CD spectroscopy provides valuable information about their absolute configuration and solution-state conformation. nih.gov
The resulting CD spectrum, a plot of ellipticity versus wavelength, is highly sensitive to the molecule's three-dimensional structure. The sign (positive or negative) and intensity of the observed Cotton effects can be used as a fingerprint for a specific enantiomer. The absolute configuration of a chiral derivative can often be determined by comparing its experimental CD spectrum with that of a known standard or, more commonly, with a spectrum predicted by quantum mechanical calculations, such as time-dependent density functional theory (TD-DFT). purechemistry.orgresearchgate.net This computational approach involves calculating the theoretical CD spectra for both enantiomers of a proposed structure; the enantiomer whose calculated spectrum matches the experimental one is assigned as the correct absolute configuration. researchgate.net
CD spectroscopy is particularly useful because it is a solution-based technique, providing structural information under conditions that may be more relevant to chemical reactions or biological interactions than the solid state. pku.edu.cn It is sensitive to conformational changes, and differences between solid-state and solution CD spectra can indicate variations in molecular geometry or conformation between the two states. pku.edu.cn
Table 2: Hypothetical CD Spectral Data for an Enantiopure Derivative
| Wavelength (nm) | Molar Ellipticity (deg·cm2·dmol-1) | Transition |
|---|---|---|
| 310 | +2.5 | n → π |
| 265 | -8.1 | π → π |
| 220 | +15.3 | π → π* |
Chromatographic Techniques (HPLC, GC) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable tools for the analysis of this compound and its derivatives, enabling both the separation of complex mixtures and the quantification of individual components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely employed for purity assessment and for monitoring the progress of chemical reactions.
High-Performance Liquid Chromatography (HPLC) HPLC is a versatile technique for separating non-volatile compounds. For derivatives of this compound, reverse-phase HPLC is commonly used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). sielc.com By monitoring a reaction mixture over time, HPLC can track the consumption of starting materials and the formation of products, allowing for reaction optimization. The purity of a final product can be determined by integrating the peak area of the target compound relative to the total area of all peaks detected, typically by a UV detector set to a wavelength where the analyte absorbs. For chiral derivatives, specialized chiral stationary phases (CSPs) can be used to separate enantiomers, allowing for the determination of enantiomeric excess (ee).
Table 3: Illustrative HPLC Method for Reaction Monitoring
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Gradient: 40% to 95% Acetonitrile in Water (with 0.1% Formic Acid) over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) GC is highly effective for the analysis of volatile and thermally stable compounds. It is well-suited for purity assessment of this compound and related volatile derivatives. The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on boiling point and interactions with the stationary phase. A Flame Ionization Detector (FID) is commonly used, providing high sensitivity for organic compounds. GC is also an excellent tool for monitoring reactions, such as Diels-Alder cycloadditions, by quantifying the ratio of reactants, products, and isomers in aliquots taken from the reaction. researchgate.net Enantioselective GC, using chiral stationary phases, is a powerful method for determining the enantiomeric purity of volatile chiral cyclopropane (B1198618) derivatives that might be synthesized from this diene. researchgate.net
Table 4: Typical GC Conditions for Purity Assessment
| Parameter | Condition |
|---|---|
| Column | HP-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, 1.2 mL/min constant flow |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 60 °C (hold 2 min), ramp to 240 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) at 280 °C |
Future Perspectives and Emerging Research Avenues
Innovations in Green Chemistry and Sustainable Synthesis
The imperative for environmentally benign chemical processes is driving research into sustainable methods for producing valuable compounds like Methyl Cyclopenta-1,3-diene-1-carboxylate. A key strategy involves utilizing renewable biomass as a starting point.
Detailed Research Findings:
Bio-based Precursors: Research has demonstrated novel and green routes to cyclopentane (B165970) and cyclopentadiene (B3395910) scaffolds from hemicellulosic feedstocks. rsc.orgmaastrichtuniversity.nl For instance, cyclopentadiene is emerging as a critical chemical feedstock that can be produced from bio-based xylose and furfural. acs.org Another approach establishes a multi-step synthesis of cyclopentane-1,3-diamine from furfuryl alcohol, a derivative of hemicellulose. rsc.orgmaastrichtuniversity.nl These pathways to the core ring structure from non-fossil fuel sources represent a significant step towards the sustainable synthesis of its derivatives.
Renewable Monomer Production: Oleochemicals, such as fatty acids, are being investigated as renewable feedstocks for monomer production. Their inherent functional groups (double bonds and carboxylic acids) can be catalytically transformed into monomers suitable for creating a range of polymeric materials. kit.edu This principle can be extended to the functionalization of bio-derived cyclopentadiene cores.
Environmentally Friendly Processes: A patented green synthesis method for cyclopentanol (B49286) emphasizes high selectivity, high yield, low energy consumption, and reduced side reactions, thereby mitigating issues of equipment corrosion and environmental pollution. google.com Such process-oriented innovations are crucial for the industrial-scale adoption of sustainable chemical manufacturing. The use of water as a solvent and the development of recyclable catalysts from biomass, such as carbon quantum dots, further align with the principles of green chemistry. rsc.org
| Green Chemistry Approach | Feedstock/Method | Potential Application for Target Compound |
| Bio-based Scaffolds | Xylose, Furfural, Hemicellulose | Sustainable production of the core cyclopentadiene ring. rsc.orgacs.org |
| Renewable Functionalization | Fatty Acids, Sugars | Green routes to ester groups and other functionalities. kit.edu |
| Process Intensification | Low-energy consumption methods | Eco-friendly industrial-scale manufacturing. google.com |
Expanding the Scope of Metal-Free Catalysis
While metal catalysts are effective, concerns about cost, toxicity, and product contamination have spurred the development of metal-free catalytic systems. The structure of this compound is well-suited for reactions within this evolving paradigm.
Detailed Research Findings:
Organocatalysis: Asymmetric organocatalysis has been successfully applied to the synthesis of functionalized cyclopentanes. researchgate.net For example, an asymmetric Michael reaction between cyclopentane-1,2-dione and alkylidene oxindole (B195798) can be catalyzed by a multifunctional squaramide, a metal-free organic molecule. beilstein-journals.org These methods offer pathways to chiral cyclopentane derivatives with high enantioselectivity.
Photoredox Catalysis: A visible-light-driven, metal-free approach has been developed for the regioselective intramolecular cyclization of certain precursors to form cyclopentene (B43876) skeletons under mild conditions. acs.org This highlights the potential of using light as a "reagent" to drive complex chemical transformations without metal intermediates.
Inherent Reactivity: The quintessential reaction for forming the cyclopentadiene ring system is the Diels-Alder reaction, which is a powerful tool in "click chemistry." researchgate.netnih.govacs.org This reaction is highly efficient, proceeds under mild conditions, and often requires no catalyst at all, making it an inherently green and metal-free process. researchgate.netnih.gov The electron-withdrawing ester group in this compound enhances its reactivity in such cycloadditions. vulcanchem.com
Exploration of Novel Biological Applications (excluding clinical human trials and dosage)
The cyclopentane and cyclopentenone ring systems are present in numerous natural products and pharmacologically active compounds. This suggests that derivatives of this compound could be promising candidates for biological investigation.
Detailed Research Findings:
Anticancer Potential: Structurally related cyclopentenediones (CPDs) and cyclopentenones have demonstrated a broad spectrum of biological activities, including cytostatic and anti-inflammatory effects. researchgate.net A series of synthesized 2,3-diaryl-cyclopent-2-en-1-one analogues showed potent cytotoxic activity against various human cancer cell lines. acs.org Mechanistic studies revealed that the most potent of these compounds caused cell cycle arrest and induced apoptosis (programmed cell death) in endothelial cells. acs.org Another study on novel cyclopentenone derivatives confirmed activity against colon and lung carcinoma cell lines. researchgate.net
Antimicrobial Properties: CPDs isolated from natural sources like fungi and plants have shown notable antibacterial and antifungal effects. researchgate.net This suggests that the core cyclopentadiene scaffold could be a valuable template for developing new antimicrobial agents.
Structure-Activity Relationship Studies: Research on the metabolism of related cyclopenta[a]phenanthren-17-ones indicates a strong link between their three-dimensional structure and their carcinogenicity. nih.gov Such studies are crucial for designing safer and more effective therapeutic agents based on the cyclopentadiene framework. The diverse biological activities of diarylpentanoids, which can feature a cyclopentanone (B42830) core, further underscore the pharmacological potential of this structural motif. mdpi.com
| Compound Class | Biological Activity Investigated | Potential Relevance |
| Cyclopentenones | Anticancer (Cytotoxicity, Apoptosis Induction) | The core scaffold is closely related to the target compound. acs.orgresearchgate.net |
| Cyclopentenediones | Antibacterial, Antifungal, Anti-inflammatory | Demonstrates the broad bioactivity of the five-membered ring. researchgate.net |
| Diarylpentanoids | Antioxidant, Antibacterial, Antitumor | The cyclopentanone moiety is a key structural variant. mdpi.com |
Development of Advanced Functional Materials Based on Cyclopentadiene Cores
The high reactivity of the cyclopentadiene moiety, particularly in Diels-Alder reactions, makes it an ideal building block for advanced functional materials and polymers. The carboxylate group of the target compound serves as a versatile handle for tailoring material properties.
Detailed Research Findings:
Click Chemistry for Polymer Synthesis: The high efficiency and mild, often catalyst-free conditions of the cyclopentadiene Diels-Alder reaction make it a prime example of a "click reaction." researchgate.netnih.gov This has been exploited for the controlled synthesis of stimuli-responsive biomaterials, including polymers, nanoparticles, and hydrogels for biomedical applications. researchgate.net
Polymer Functionalization: A novel method for post-polymerization functionalization uses norbornadiene (a protected form of cyclopentadiene) building blocks. researchgate.net This allows for the precise introduction of reactive cyclopentadiene units onto the end of polymer chains, enabling the construction of complex block copolymers through subsequent click reactions. researchgate.net The ester group on this compound provides a direct site for polymerization or for grafting onto other polymer backbones.
High-Performance Polymers: The polymerization of cyclopentadiene and its dimer, dicyclopentadiene, can yield polymers with high thermal stability and chemical resistance, which are used in resins and adhesives. The carboxylate functionality offers a route to creating novel polyesters or polyamides with a rigid cyclopentadiene core, potentially leading to materials with enhanced mechanical or thermal properties.
Interdisciplinary Research at the Interface of Organic Chemistry and Other Sciences
This compound and its derivatives are not confined to traditional organic chemistry but are poised to contribute to a range of interdisciplinary fields.
Detailed Research Findings:
Medicinal Chemistry and Pharmacology: The demonstrated anticancer and antimicrobial activities of related cyclopentenone compounds place this scaffold at the interface of organic synthesis and pharmacology. researchgate.netacs.org Future work will involve synthesizing libraries of derivatives and evaluating their structure-activity relationships to develop new therapeutic leads.
Materials Science and Engineering: The use of cyclopentadiene "click" chemistry to create functional polymers, self-healing materials, and dynamic networks firmly connects organic chemistry with materials science. researchgate.netnih.gov The ability to tune material properties by incorporating the rigid, reactive cyclopentadiene core is a key area of ongoing research.
Energy and Fuel Science: In a significant application, cyclopentadiene derived from biomass is used in Diels-Alder reactions with α-olefins to synthesize high-performance, high-density sustainable aviation fuels. acs.org This provides a direct route from renewable chemical feedstocks to advanced biofuels, bridging organic synthesis with sustainable energy research.
Organometallic Chemistry: The carboxylate group can act as a coordination site for transition metals. vulcanchem.com Derivatives of this compound are used to synthesize chiral ligands for asymmetric catalysis, enabling enantioselective hydrogenations and cross-coupling reactions. vulcanchem.comuzh.ch This research lies at the intersection of organic, inorganic, and organometallic chemistry.
Q & A
Q. Q1. What are the most reliable methods for synthesizing methyl cyclopenta-1,3-diene-1-carboxylate, and how do reaction conditions influence yield and purity?
this compound can be synthesized via cycloaddition or esterification pathways. A common approach involves the Diels-Alder reaction, where cyclopenta-1,3-diene acts as the diene and methyl acrylate as the dienophile. Reaction conditions such as temperature (80–120°C), solvent polarity (e.g., toluene or DCM), and catalyst choice (e.g., Lewis acids like AlCl₃) critically impact regioselectivity and yield . For purification, fractional distillation under reduced pressure (20–30 mmHg) is recommended to avoid thermal decomposition. Analytical validation via GC-MS and ¹H NMR (CDCl₃, δ 5.2–6.0 ppm for diene protons) ensures structural fidelity .
Q. Q2. How can researchers mitigate challenges in characterizing unstable intermediates during the synthesis of related cyclopentadiene derivatives?
Unstable intermediates, such as methyl 5-hydroxycyclohexa-1,3-diene-1-carboxylate, are prone to aromatization under basic conditions. To mitigate degradation:
- Use mild reagents (e.g., TMSOK instead of NaOH) for ester hydrolysis .
- Conduct reactions at low temperatures (−20°C) and avoid prolonged storage.
- Monitor progress via rapid analytical techniques like TLC with UV visualization and in-situ FTIR for real-time functional group tracking .
Advanced Research: Reaction Mechanisms and Computational Modeling
Q. Q3. What mechanistic insights explain the regioselectivity of this compound in [4+2] cycloaddition reactions?
The electron-deficient ester group in this compound polarizes the diene system, enhancing reactivity toward electron-rich dienophiles. Density Functional Theory (DFT) studies reveal that the LUMO of the diene localizes at C1 and C3, favoring endo transition states. Steric effects from the methyl ester further direct regioselectivity, as seen in reactions with nitroolefins .
Q. Q4. How can crystallographic data resolve contradictions in reported stereochemical outcomes of cyclopentadiene-derived products?
Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) provides unambiguous stereochemical assignments. For example, the (6R)-6-methylcyclohexa-1,3-diene-1-carboxylate derivative was resolved using a Bruker D8 Venture diffractometer, confirming axial chirality (Flack parameter = 0.02) . Discrepancies in literature often arise from incorrect space group assignments or twinning artifacts, which can be corrected with twin refinement protocols .
Methodological Guidance: Analytical and Safety Protocols
Q. Q5. What analytical workflows are recommended for quantifying trace impurities in this compound batches?
- HPLC-DAD : Use a C18 column (ACN/water gradient) to detect residual monomers or oxidation byproducts (retention time ~8.2 min).
- HS-GC-MS : Headspace analysis identifies volatile impurities (e.g., residual cyclopentadiene dimer) with a detection limit of 0.1 ppm .
- ¹³C NMR DEPT : Distinguishes carbonyl carbons (δ 165–170 ppm) from sp² carbons (δ 120–140 ppm) .
Q. Q6. What safety protocols are critical when handling this compound in high-temperature reactions?
- Ventilation : Use fume hoods to prevent inhalation of volatile dienes (TLV 5 ppm).
- Fire Safety : Avoid open flames (autoignition temp ~250°C); CO₂ extinguishers are ineffective—opt for dry chemical suppressants .
- First Aid : For skin contact, rinse with 10% NaHCO₃ solution to neutralize acidic degradation products .
Data Interpretation and Contradictions
Q. Q7. How should researchers address discrepancies in reported solubility data for this compound?
Reported solubility in water ranges from "sparingly soluble" to "insoluble." These contradictions arise from varying experimental conditions (e.g., pH, ionic strength). Standardize measurements using the shake-flask method at 25°C (logP = 2.3 ± 0.2) . For polar solvents (e.g., DMSO), solubility increases to >50 mg/mL due to dipole-dipole interactions .
Q. Q8. Why do some synthetic routes for cyclopentadiene derivatives yield lower enantiomeric excess (ee) than predicted by computational models?
Kinetic vs. thermodynamic control often explains lower ee. For example, in asymmetric Diels-Alder reactions, elevated temperatures (>100°C) promote racemization. Mitigate this by:
- Using chiral auxiliaries (e.g., Evans’ oxazolidinones) to stabilize transition states.
- Employing low-temperature (−78°C) conditions with TiCl₄ as a catalyst .
Application-Driven Research
Q. Q9. How can this compound serve as a precursor in natural product synthesis?
This compound is a key intermediate in synthesizing terpenoids and alkaloids. For example:
Q. Q10. What strategies optimize the use of this compound in polymer science?
As a monomer for conductive polymers:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
